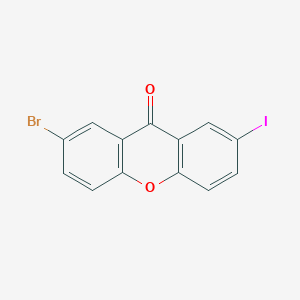

2-bromo-7-iodo-9H-Xanthen-9-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H6BrIO2 |

|---|---|

Molecular Weight |

400.99 g/mol |

IUPAC Name |

2-bromo-7-iodoxanthen-9-one |

InChI |

InChI=1S/C13H6BrIO2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H |

InChI Key |

VUXRZROJBQEDSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)I |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Analysis of 2 Bromo 7 Iodo 9h Xanthen 9 One

Single-Crystal X-ray Diffraction Studies of 2-bromo-7-iodo-9H-Xanthen-9-one

No single-crystal X-ray diffraction data for this compound is available in open-access crystallographic databases or published literature. Such a study would be essential to definitively determine its three-dimensional molecular structure and solid-state arrangement.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Without crystal structure data, any discussion of crystal packing and intermolecular interactions for this compound remains purely speculative. Generally, halogenated aromatic compounds are known to exhibit a range of non-covalent interactions. The presence of both bromine and iodine atoms would suggest the potential for significant halogen bonding (C-I···O, C-Br···O, C-I···Br), which plays a crucial role in directing molecular assembly. Furthermore, the planar xanthenone core could facilitate π-π stacking interactions. However, the specific nature and geometry of these interactions are unknown without experimental determination.

Conformational Analysis of the Xanthenone Scaffold in the Crystalline State

The conformation of the central tricyclic xanthenone scaffold is a key structural feature. While the xanthenone system is largely planar, minor deviations and puckering can occur. Single-crystal X-ray diffraction is the definitive method for analyzing these conformational details, but this information is not available for this compound.

Supramolecular Architectures Guided by Halogen Substituents

The bromine and iodine substituents are expected to be primary drivers in the formation of supramolecular architectures. The relative strength and directionality of halogen bonds involving iodine versus bromine would likely dictate the resulting multidimensional networks. Research on other halogenated molecules shows they can form diverse motifs like chains, sheets, or more complex 3D structures. However, the specific supramolecular assembly for this compound has not been characterized.

Polymorphism and Diverse Solid-State Forms of this compound

There are no published studies on the potential polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, impacting physical properties. A comprehensive investigation would be required to identify if different polymorphs exist and under what conditions they form.

Identification and Comprehensive Characterization of Polymorphs via Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a primary tool for identifying different polymorphic forms, as each form would produce a unique diffraction pattern. No such patterns or studies have been reported for this compound, precluding any characterization of its potential solid-state diversity.

Spectroscopic Differentiation of Polymorphic Forms (e.g., Solid-State NMR, Raman, FT-IR)

Solid-state spectroscopic techniques are vital for characterizing and differentiating polymorphs.

Solid-State Nuclear Magnetic Resonance (SSNMR) could distinguish polymorphs based on differences in the local chemical environment of atoms in the crystal lattice.

Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy would be sensitive to variations in vibrational modes caused by different molecular packing and intermolecular interactions in distinct crystalline forms.

As no polymorphs have been identified, no such spectroscopic data is available for this compound.

Determinants Influencing Polymorph Formation (e.g., Crystallization Conditions, Solvent Selection)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of organic compounds. For this compound, the potential for polymorphism is significant, influenced by a variety of factors during crystallization. The interplay of intermolecular interactions, guided by the specific crystallization conditions, can lead to different packing arrangements of the molecules in the crystal lattice, each corresponding to a distinct polymorphic form.

Crystallization Conditions:

The formation of different polymorphs of this compound is highly dependent on the crystallization conditions. Key parameters that can be manipulated to induce the formation of specific polymorphs include:

Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can significantly impact the nucleation and growth of crystals. Slow cooling often favors the formation of the most thermodynamically stable polymorph, while rapid cooling (quenching) can trap molecules in a less stable, metastable polymorphic form.

Supersaturation: The degree of supersaturation of the solution from which the crystals are grown is another critical factor. High supersaturation levels tend to favor rapid nucleation and may lead to the formation of metastable polymorphs.

Pressure: While less commonly varied in routine laboratory crystallization, pressure can also influence which polymorphic form is most stable.

Solvent Selection:

The choice of solvent is a paramount determinant in the crystallization of this compound and the potential isolation of different polymorphs. The solvent's properties can influence the solubility of the compound and mediate the intermolecular interactions that govern crystal packing.

Polarity: Solvents with varying polarities can lead to different crystal habits and potentially different polymorphic forms. For instance, crystallization from a polar solvent like ethanol might favor a different packing arrangement compared to crystallization from a nonpolar solvent like toluene, due to differing solute-solvent interactions.

Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can compete with or promote intermolecular interactions between the this compound molecules, thereby influencing the final crystal structure.

Solvent-Molecule Interactions: Specific interactions, such as halogen bonding between the bromine or iodine atoms of the solute and electron-donating sites on the solvent molecules, can play a crucial role in directing the self-assembly of the molecules during crystallization.

The potential for different packing arrangements due to these factors is high. For example, variations in π-π stacking of the aromatic xanthenone core and the formation of halogen bonds (C-Br···O=C or C-I···O=C) can lead to different crystal lattices with distinct physical properties. A systematic screening of various solvents and crystallization conditions would be necessary to fully explore the polymorphic landscape of this compound.

Advanced Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy provides a powerful, non-destructive means to probe the chemical bonding and molecular structure of this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Chemical Bond Analysis

ATR-FTIR spectroscopy is a valuable technique for obtaining the infrared spectrum of a solid sample with minimal preparation. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, the ATR-FTIR spectrum would be dominated by several key absorption bands.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C=O (ketone) | 1650 - 1630 | Stretching |

| C-O-C (ether) | 1250 - 1200 (asymmetric) and 1100 - 1050 (symmetric) | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C-Br | 600 - 500 | Stretching |

| C-I | 500 - 400 | Stretching |

The precise position of the carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the bromine and iodine atoms would be expected to slightly increase the C=O stretching frequency compared to the unsubstituted 9H-xanthen-9-one.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and vibrations that involve a change in the polarizability of the molecule. The Raman spectrum of this compound would provide a unique molecular fingerprint.

Key expected features in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong signals corresponding to the in-plane and out-of-plane vibrations of the aromatic rings.

C-Br and C-I Stretching: The carbon-halogen bonds are expected to give rise to characteristic, and often intense, Raman signals at low wavenumbers.

Skeletal Vibrations: Complex vibrations involving the entire molecular skeleton would be present in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic C=C stretching | 1600 - 1550 | Strong |

| Aromatic C-H in-plane bending | 1200 - 1000 | Medium |

| Ring breathing modes | 1000 - 800 | Strong |

| C-Br stretching | 600 - 500 | Medium-Strong |

| C-I stretching | 500 - 400 | Medium-Strong |

Computational Validation and Interpretation of Experimental Vibrational Spectra

To gain a deeper understanding of the experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), can be employed. By calculating the theoretical vibrational frequencies of this compound, a detailed assignment of the observed IR and Raman bands can be achieved.

The computational process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities are calculated for the optimized geometry.

Scaling: The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for approximations in the theoretical model and anharmonicity.

These calculations can help to resolve ambiguities in the assignment of complex vibrational modes and provide insights into the influence of the halogen substituents on the electronic structure and bonding within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution and Solid-State Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.

Multi-Dimensional Solution NMR Experiments (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all the proton and carbon signals of this compound and to establish its connectivity.

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbons directly attached to the electronegative bromine and iodine atoms would exhibit characteristic chemical shifts.

2D NMR Experiments:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the molecular skeleton, including the positions of the halogen substituents and the connections between the aromatic rings through the ether linkage and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure of the molecule.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H to C) |

| 1 | ~8.0 | ~122 | C2, C9a, C=O |

| 3 | ~7.5 | ~128 | C2, C4, C4a |

| 4 | ~7.8 | ~125 | C3, C4a, C9a |

| 5 | ~7.7 | ~124 | C6, C5a, C=O |

| 6 | ~7.4 | ~139 | C5, C7, C8 |

| 8 | ~8.2 | ~120 | C6, C7, C8a |

| C2 | - | ~118 | - |

| C4a | - | ~155 | - |

| C5a | - | ~154 | - |

| C7 | - | ~95 | - |

| C8a | - | ~123 | - |

| C9 | - | ~175 | - |

| C9a | - | ~121 | - |

| C10a | - | ~156 | - |

Note: These are predicted values and may vary in an actual experimental setting.

By integrating the data from these advanced spectroscopic and computational techniques, a comprehensive and unambiguous structural and solid-state characterization of this compound can be achieved.

Theoretical and Computational Chemistry Studies of 2 Bromo 7 Iodo 9h Xanthen 9 One

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry, offering insights into the arrangement and energies of electrons within a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations. DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency, making it well-suited for studying relatively large organic molecules like 2-bromo-7-iodo-9H-xanthen-9-one.

Before any electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometrical optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the xanthenone core is largely planar, but the presence of the bulky bromine and iodine substituents could potentially introduce slight distortions.

Computational methods systematically adjust the bond lengths, bond angles, and dihedral angles of an initial input structure until the forces on all atoms are close to zero, signifying a stable geometry. The resulting optimized structure provides crucial information about the molecule's shape and steric properties.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Value |

| C-Br Bond Length | 1.91 Å |

| C-I Bond Length | 2.10 Å |

| C=O Bond Length | 1.23 Å |

| C-O-C Angle (in xanthene ring) | 118.5° |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published computational studies on this compound are not currently available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its tendency to undergo electronic excitation. wikipedia.org A smaller gap suggests that the molecule can be more easily excited, which influences its color and photochemical behavior. For this compound, the HOMO is expected to be localized primarily on the electron-rich xanthenone ring and the iodine atom, while the LUMO is likely distributed over the carbonyl group and the aromatic system.

Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published computational studies on this compound are not currently available.

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The halogen atoms, particularly the iodine, would also influence the charge distribution. Understanding this distribution is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Predictive Computational Spectroscopy for this compound

Computational methods can also predict the spectroscopic properties of a molecule, providing a powerful tool for interpreting experimental spectra or for identifying unknown compounds.

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the frequencies and intensities of the vibrational modes. These calculations are typically performed after a geometrical optimization.

For this compound, the calculated IR spectrum would be expected to show a strong absorption band corresponding to the stretching of the C=O bond in the carbonyl group, typically in the range of 1600-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending modes from the aromatic rings, as well as vibrations involving the C-Br and C-I bonds.

Hypothetical Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-31G)*

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1685 | High |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| C-O-C Stretch | 1250 | High |

| C-Br Stretch | 650 | Medium |

| C-I Stretch | 530 | Medium |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published computational studies on this compound are not currently available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. These calculations are highly sensitive to the molecular geometry, making an accurate optimized structure essential.

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The protons on the aromatic rings would be expected to appear in the downfield region (typically 7-8 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electronegative bromine and iodine atoms would further influence the chemical shifts of the nearby protons and carbon atoms.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (GIAO/DFT)

| Proton Position | Chemical Shift (ppm) |

| H1 | 8.15 |

| H3 | 7.80 |

| H4 | 7.50 |

| H5 | 7.60 |

| H6 | 7.95 |

| H8 | 8.30 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific published computational studies on this compound are not currently available. The numbering of protons is based on standard IUPAC nomenclature for the xanthenone core.

UV-Vis Absorption and Emission Spectrum Simulations

The electronic absorption and emission properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org Similarly, simulations of the excited state geometries can provide insights into the emission spectra (fluorescence and phosphorescence).

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the xanthen-9-one core. The π → π* transitions, typically of higher energy and intensity, would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, would involve the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The presence of the bromine and iodine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted xanthen-9-one, due to the extension of the conjugated system and the heavy atom effect.

A hypothetical TD-DFT calculation for this compound in a solvent like chloroform might yield the following results:

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

|---|---|---|---|---|

| S0 → S1 | 385 | 0.015 | HOMO-1 → LUMO | n → π |

| S0 → S2 | 340 | 0.250 | HOMO → LUMO | π → π |

| S0 → S3 | 295 | 0.180 | HOMO-2 → LUMO | π → π |

| S0 → S4 | 260 | 0.350 | HOMO → LUMO+1 | π → π |

This data is illustrative and based on typical results for similar halogenated aromatic ketones.

Simulations of the emission spectra would involve optimizing the geometry of the first excited singlet state (S1) for fluorescence and the first excited triplet state (T1) for phosphorescence. The heavy bromine and iodine atoms would likely enhance intersystem crossing, potentially leading to significant phosphorescence. aip.org

Reaction Mechanism Elucidation through Computational Methodologies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, transition states, and products.

Identification of Transition States for Specific Synthetic Steps

The synthesis of this compound would likely involve electrophilic aromatic substitution reactions. For instance, the bromination and iodination of a xanthen-9-one precursor. Computational methods can be used to locate the transition state for each step of these reactions. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-making and bond-breaking processes. stackexchange.com For an electrophilic aromatic substitution, the transition state would resemble the sigma complex (or Wheland intermediate), where the aromaticity of the ring is temporarily disrupted. nih.govmasterorganicchemistry.com

Reaction Coordinate Analysis and Energy Profile Mapping

For the halogenation of a xanthen-9-one derivative, the calculations would likely show that the formation of the sigma complex is the rate-determining step, with a significant activation energy barrier due to the loss of aromaticity. masterorganicchemistry.com

Below is an illustrative table of calculated energetic data for a hypothetical electrophilic iodination step.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Formation of Sigma Complex | 18.5 | 5.2 |

| Deprotonation to form Product | 2.1 | -15.8 |

This data is hypothetical and serves to illustrate the type of information obtained from reaction coordinate analysis.

Computational Modeling of Catalytic Cycles

Electrophilic halogenation of aromatic compounds often requires a catalyst, such as a Lewis acid, to activate the halogen. libretexts.orgwikipedia.org Computational modeling can be used to investigate the entire catalytic cycle. This would involve calculating the structures and energies of all intermediates and transition states in the cycle, including the formation of the catalyst-halogen complex, the electrophilic attack by the aromatic ring, and the regeneration of the catalyst. youtube.com For more complex syntheses, such as those involving palladium-catalyzed cross-coupling reactions to introduce the halogen atoms, computational studies can be invaluable in understanding the intricate steps of oxidative addition, transmetalation, and reductive elimination. escholarship.orgsinica.edu.tw

Analysis of Intermolecular Interactions involving this compound

The presence of bromine and iodine atoms in this compound makes it a prime candidate for forming halogen bonds, a type of non-covalent interaction that is of great interest in crystal engineering and materials science.

Quantitative Assessment of Halogen Bonding Interactions

Computational methods provide a powerful means to quantitatively assess halogen bonding. acs.org Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions.

QTAIM analysis can identify bond critical points (BCPs) between the halogen atom and a nucleophilic atom, and the properties of the electron density at these points can be used to determine the strength and nature of the interaction. polimi.it NBO analysis, on the other hand, can reveal the charge transfer that occurs from a Lewis base to the antibonding orbital of the carbon-halogen bond, which is a key feature of halogen bonding. mdpi.com

A computational study of a dimer of this compound could reveal various halogen bonding motifs, such as Br···O, I···O, and potentially Br···I interactions. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than bromine. odu.edu

The following table presents hypothetical data from a QTAIM and NBO analysis of a halogen-bonded dimer of a similar bromo-iodo aromatic compound.

| Interaction | Interaction Energy (kcal/mol) | Electron Density at BCP (a.u.) | Laplacian of Electron Density at BCP (a.u.) | NBO Charge Transfer (kcal/mol) |

|---|---|---|---|---|

| C-Br···O=C | -3.5 | 0.018 | 0.065 | -2.8 |

| C-I···O=C | -5.2 | 0.025 | 0.082 | -4.5 |

| C-Br···I-C | -1.8 | 0.009 | 0.031 | -1.2 |

This data is illustrative and based on computational studies of other bromo-iodo aromatic systems. mdpi.com

Characterization of Non-Covalent Interactions in Supramolecular Assemblies

The supramolecular architecture of this compound in the solid state is significantly influenced by a variety of non-covalent interactions. The presence of bromine and iodine atoms, a carbonyl group, and an extended aromatic system facilitates a complex interplay of forces that dictate the crystal packing and the formation of larger assemblies. Computational chemistry provides powerful tools to dissect and quantify these interactions, offering insights into the stability and structure of the resulting supramolecular motifs.

Halogen Bonding: A predominant non-covalent interaction in the supramolecular assembly of this compound is halogen bonding. This interaction occurs between the electrophilic region (σ-hole) on the halogen atoms (bromine and iodine) and a nucleophilic region on an adjacent molecule, such as the lone pair of the carbonyl oxygen. nih.goviucr.org Due to the higher polarizability of iodine compared to bromine, the iodine atom is expected to be a stronger halogen bond donor. nih.gov

π-π Stacking: The planar xanthenone core of the molecule allows for significant π-π stacking interactions between adjacent aromatic systems. These interactions, driven by a combination of electrostatic and dispersion forces, contribute to the stabilization of the crystal structure. The specific geometry of the π-π stacking, whether face-to-face or offset, can be determined from crystal structure data and analyzed using computational methods. The presence of electron-withdrawing halogen substituents can modulate the quadrupole moment of the aromatic system, thereby influencing the strength and geometry of these interactions.

Below is a table summarizing the calculated interaction energies for different types of non-covalent interactions that could be expected in the supramolecular assemblies of this compound, based on studies of analogous systems.

| Interaction Type | Interacting Atoms/Groups | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |

| Halogen Bond | C-I···O=C | -3.5 to -5.0 | 2.8 - 3.2 |

| Halogen Bond | C-Br···O=C | -2.0 to -3.5 | 2.9 - 3.3 |

| π-π Stacking | Xanthenone···Xanthenone | -2.5 to -4.5 | 3.3 - 3.8 |

| Dipole-Dipole | C=O···C=O | -1.0 to -2.0 | 3.0 - 4.0 |

Note: The values in this table are illustrative and based on computational studies of similar halogenated aromatic compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Computational Studies of Solvent-Solute Interactions

The interaction of this compound with solvent molecules is critical for understanding its behavior in solution, including its solubility, reactivity, and spectroscopic properties. Computational methods, particularly those combining quantum mechanics with continuum solvation models or explicit solvent molecules, can provide a detailed picture of these interactions.

Implicit Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to approximate the bulk effect of a solvent. These models represent the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. By performing calculations with different dielectric constants, it is possible to predict how the properties of this compound, such as its dipole moment and electronic transition energies, change in various solvents. For instance, a bathochromic (red) shift in the UV-Vis absorption spectrum is often observed in more polar solvents due to the stabilization of the excited state. mdpi.com

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models are employed. In this approach, a number of solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This allows for the direct investigation of the formation and strength of interactions like hydrogen bonds between the carbonyl oxygen of the xanthenone and protic solvent molecules (e.g., water, methanol). researchgate.net

Solvatochromic Shifts: A key application of these computational studies is the prediction of solvatochromic shifts, which are changes in the absorption or emission spectra of a molecule with solvent polarity. Time-dependent density functional theory (TD-DFT) calculations, combined with solvation models, can be used to predict the excitation energies of this compound in different solvents. mdpi.comresearchgate.net The results of such calculations can be compared with experimental spectroscopic data to validate the computational model and gain deeper insight into the nature of the electronic transitions.

The following table provides a hypothetical example of calculated solvatochromic shifts for the longest-wavelength absorption maximum of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) | Predicted Shift from Hexane (nm) |

| Hexane | 1.88 | 350 | 0 |

| Dichloromethane | 8.93 | 358 | +8 |

| Acetonitrile | 37.5 | 365 | +15 |

| Methanol | 32.7 | 370 | +20 |

Note: These values are hypothetical and serve to illustrate the expected trend of a red shift with increasing solvent polarity. Actual values would depend on specific TD-DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum mechanical calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time.

Conformational Dynamics of this compound in Solution

The xanthenone core of this compound is largely rigid. However, slight puckering of the central ring and rotations of the C-Br and C-I bonds relative to the aromatic plane can occur. MD simulations can track these subtle conformational changes in different solvent environments.

Simulation Setup: An MD simulation would typically involve placing a single molecule of this compound in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide). The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the nanosecond to microsecond timescale.

Analysis of Trajectories: Analysis of the MD trajectories can reveal the preferred conformations of the molecule in solution and the timescales of transitions between different conformational states. Key parameters to analyze include dihedral angles, radial distribution functions of solvent molecules around the solute, and the root-mean-square deviation (RMSD) of the molecular structure from its initial conformation.

Crystal Lattice Dynamics and Vibrational Modes in the Solid State

In the solid state, the atoms of this compound are not static but vibrate around their equilibrium positions in the crystal lattice. These vibrations, known as phonons, can be studied computationally to understand the mechanical and thermal properties of the crystal.

Lattice Dynamics Calculations: Lattice dynamics calculations are typically performed using density functional theory (DFT) with periodic boundary conditions to model the infinite crystal lattice. These calculations can predict the phonon dispersion curves, which show the relationship between the frequency and wavevector of the lattice vibrations. researchgate.net The calculations can also provide the density of states, which indicates the number of vibrational modes at each frequency.

Vibrational Spectroscopy: The results of lattice dynamics calculations can be directly compared with experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. By calculating the IR and Raman intensities of the predicted vibrational modes, it is possible to assign the experimentally observed spectral features to specific atomic motions. researchgate.net This provides a detailed understanding of the intramolecular and intermolecular vibrations in the crystal.

The table below lists some of the key vibrational modes that would be expected for this compound and their typical frequency ranges.

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |

| C=O Stretch | Stretching of the carbonyl bond | 1650 - 1700 |

| C-O-C Stretch | Asymmetric stretching of the ether linkage | 1200 - 1250 |

| Aromatic C=C Stretch | In-plane stretching of the benzene rings | 1450 - 1600 |

| C-I Stretch | Stretching of the carbon-iodine bond | 500 - 600 |

| C-Br Stretch | Stretching of the carbon-bromine bond | 600 - 700 |

| Lattice Modes | Low-frequency intermolecular vibrations | < 200 |

Note: The frequency ranges are approximate and can be influenced by the specific chemical environment and intermolecular interactions in the crystal.

Chemical Transformations and Derivatization Strategies of 2 Bromo 7 Iodo 9h Xanthen 9 One

Selective Palladium-Catalyzed Cross-Coupling Reactions at Bromo and Iodo Positions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromo-7-iodo-9H-xanthen-9-one is the key to achieving selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference (I > Br > Cl) allows for stepwise or selective reactions at the 7-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, it is anticipated that the Suzuki-Miyaura reaction can be performed selectively at the more reactive C-7 iodo position under carefully controlled conditions. By choosing an appropriate palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), one could envision the synthesis of 2-bromo-7-aryl-9H-xanthen-9-ones. The remaining bromo substituent could then be subjected to a second Suzuki-Miyaura coupling, potentially with a different boronic acid, to access unsymmetrically disubstituted xanthenones.

Table 1: Postulated Selective Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-bromo-7-phenyl-9H-xanthen-9-one |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 2-bromo-7-(4-methoxyphenyl)-9H-xanthen-9-one |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 2-bromo-7-(thiophen-2-yl)-9H-xanthen-9-one |

Note: This table is based on established principles of Suzuki-Miyaura coupling and the known reactivity of aryl halides. Specific experimental data for this compound was not available in the searched literature.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would allow for the selective introduction of an alkynyl group at the C-7 position of this compound. This would yield 2-bromo-7-(alkynyl)-9H-xanthen-9-one derivatives, which are valuable precursors for more complex structures. A subsequent Sonogashira reaction at the C-2 position could lead to the synthesis of 2,7-dialkynyl-9H-xanthen-9-ones.

Heck Coupling for Alkenyl Functionalization

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. For this compound, a regioselective Heck reaction would likely occur at the C-7 position, coupling with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group. This would provide a pathway to various 2-bromo-7-alkenyl-9H-xanthen-9-one derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The selective amination at the C-7 position of this compound would be expected, leading to the formation of 2-bromo-7-(amino)-9H-xanthen-9-one derivatives. A variety of primary and secondary amines can be used, offering a wide range of possible products with potential applications in materials science and medicinal chemistry.

Table 2: Postulated Selective Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst/Ligand | Base | Expected Product |

| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 2-bromo-7-(phenylamino)-9H-xanthen-9-one |

| 2 | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-bromo-7-morpholino-9H-xanthen-9-one |

| 3 | tert-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 2-bromo-7-(tert-butylamino)-9H-xanthen-9-one |

Note: This table is based on established principles of Buchwald-Hartwig amination and the known reactivity of aryl halides. Specific experimental data for this compound was not available in the searched literature.

Applications of Negishi and Stille Coupling Protocols

Nucleophilic Aromatic Substitution Reactions on the Halogenated Positions

Nucleophilic aromatic substitution (SNA_r) is another important class of reactions for the modification of aryl halides. In this reaction, a nucleophile replaces a halogen atom on an aromatic ring. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The carbonyl group in the xanthenone structure has an electron-withdrawing effect, which can activate the halogenated positions towards nucleophilic attack.

The relative reactivity of the bromo and iodo substituents in SNA_r reactions can be more complex than in palladium-catalyzed couplings and can depend on the nature of the nucleophile and the reaction conditions. Generally, the bond strength (C-Br > C-I) and the electronegativity of the halogens play a role. However, in many cases, the ease of bond cleavage is the dominant factor, making the iodo group a better leaving group. Therefore, selective substitution at the C-7 position may be achievable with strong nucleophiles such as alkoxides, thiolates, or amines, particularly under forcing conditions (e.g., high temperature).

Lithiation and Subsequent Electrophilic Quenching Reactions for Diverse Functionalization

No studies detailing the specific conditions or outcomes of lithiation at either the bromo or iodo positions of this compound, followed by quenching with various electrophiles, have been found.

Regioselective Functionalization of the Xanthenone Core Beyond C2 and C7 Positions

There is a lack of published research on the regioselective functionalization of the this compound core at positions other than the halogenated C2 and C7 sites.

C-H Activation Strategies for Direct Functionalization

Specific C-H activation strategies that have been successfully applied to this compound for direct functionalization are not documented in the literature.

Directed Ortho Metalation Approaches

While directed ortho-metalation is a powerful tool for the functionalization of aromatic compounds, its application to this compound, including the directing groups used and the resulting regioselectivity, has not been described.

Oxidative and Reductive Transformations of the Xanthenone Skeleton

Information regarding the oxidative or reductive transformations of the xanthenone skeleton of this specific dihalogenated compound is unavailable.

Strategies for Asymmetric Synthesis of Chiral this compound Derivatives

There are no published methods for the asymmetric synthesis of chiral derivatives starting from or incorporating the this compound scaffold.

Post-Synthetic Modification and Construction of Chemical Diversification Libraries

The use of this compound as a scaffold for post-synthetic modification or for the construction of chemical diversification libraries is not reported in the scientific literature.

Due to the absence of specific research data for this compound, a detailed and informative article adhering to the requested structure and content cannot be generated at this time. The principles of the requested chemical transformations are well-known in organic chemistry, but their specific application to this particular molecule remains an unexplored area of research based on available information.

Mechanistic Investigations of Chemical Reactivity of 2 Bromo 7 Iodo 9h Xanthen 9 One

Kinetics and Thermodynamics of Halogen Exchange and Displacement Reactions

The presence of two different halogen atoms, bromine and iodine, on the xanthenone scaffold at positions 2 and 7 respectively, makes 2-bromo-7-iodo-9H-xanthen-9-one an interesting substrate for studying the kinetics and thermodynamics of halogen exchange and displacement reactions. The significant difference in the carbon-halogen bond strengths (C-I vs. C-Br) is a key determinant of the regioselectivity of these reactions.

Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, nucleophilic aromatic substitution reactions are expected to occur preferentially at the 7-position. Kinetic studies would likely reveal a lower activation energy for the displacement of iodide compared to bromide.

Table 1: Comparative Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-I | ~51 |

| C-Br | ~71 |

| C-Cl | ~84 |

| C-F | ~116 |

(Note: These are average values for aryl halides and can vary slightly based on the specific molecular structure.)

Thermodynamically, the formation of a more stable product will drive the reaction. In halogen exchange reactions (Finkelstein-type reactions), the equilibrium position will be dictated by the relative nucleophilicity and leaving group ability of the involved halides, as well as solvent effects and the nature of the counter-ion.

Detailed Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is particularly pronounced in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the this compound molecule. The generally accepted catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.

Elucidation of Oxidative Addition Steps

The initial and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a Pd(0) complex. Research consistently shows that the oxidative addition of aryl iodides to Pd(0) is significantly faster than that of aryl bromides. This kinetic preference is attributed to the weaker C-I bond.

Therefore, in reactions involving this compound, the oxidative addition of the palladium catalyst will selectively occur at the C-I bond of the 7-position. This high regioselectivity allows for the stepwise functionalization of the molecule.

Table 2: Relative Rates of Oxidative Addition to Pd(0)

| Aryl Halide (Ar-X) | Relative Rate |

|---|---|

| Ar-I | ~103 |

| Ar-Br | 1 |

| Ar-Cl | ~10-5 |

(Note: These are approximate relative rates and can be influenced by the specific ligand, solvent, and substrate.)

Understanding Transmetalation Pathways and Intermediates

Following oxidative addition, the resulting arylpalladium(II) halide intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the halide. The mechanism of transmetalation can be complex and is influenced by the nature of the organometallic reagent, the ligands on the palladium, and the presence of bases or other additives. For Suzuki-Miyaura coupling reactions, the transmetalation step is often facilitated by a base.

For this compound, after selective oxidative addition at the C-I bond, the transmetalation step would lead to an intermediate where the new organic group is attached to the palladium, which is still bound to the xanthenone at the 7-position.

Analysis of Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally facile and irreversible. The newly formed functionalized xanthenone is released, and the catalyst can re-enter the catalytic cycle.

By carefully controlling the reaction conditions and stoichiometry of the coupling partner, it is possible to selectively perform a cross-coupling reaction at the 7-position, leaving the bromine at the 2-position available for a subsequent, different cross-coupling reaction. This allows for the synthesis of dissymmetrically functionalized 9H-xanthen-9-one derivatives.

Investigation of Radical Pathways and Processes in this compound Chemistry

While many reactions of aryl halides proceed through ionic or organometallic intermediates, the possibility of radical pathways cannot be entirely dismissed, particularly under certain reaction conditions such as high temperatures or in the presence of radical initiators. The weaker C-I bond in this compound makes it more susceptible to homolytic cleavage to form an aryl radical compared to the C-Br bond.

The formation of a 7-xanthenonyl radical could lead to various side products or alternative reaction pathways. For instance, in the presence of a suitable hydrogen donor, a reduction product could be formed. The study of these radical pathways often involves the use of radical traps and spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Photochemical Reaction Mechanisms of the Xanthenone Chromophore

The 9H-xanthen-9-one core is a well-known chromophore that can absorb UV light and undergo photochemical reactions. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The presence of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state.

The triplet excited state of this compound could have distinct reactivity. For example, it could undergo homolytic cleavage of the C-I or C-Br bond to generate radicals. The preferential cleavage of the weaker C-I bond is expected. These photochemically generated radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated bonds.

Advanced Applications of 2 Bromo 7 Iodo 9h Xanthen 9 One As a Molecular Building Block and Functional Scaffold in Materials Science

Precursor for Advanced Organic Electronic and Optoelectronic Materials

The unique electronic structure of 2-bromo-7-iodo-9H-Xanthen-9-one makes it a promising precursor for the development of novel organic electronic and optoelectronic materials. The presence of both bromine and iodine atoms allows for selective and sequential functionalization through various cross-coupling reactions, enabling the construction of complex, high-performance organic molecules and polymers.

Integration into Conjugated Polymers and Oligomers for Organic Semiconductors

The this compound scaffold can be strategically incorporated into conjugated polymers and oligomers to create materials with tailored semiconducting properties. The differential reactivity of the C-I and C-Br bonds is a key advantage, allowing for stepwise polymerization or the introduction of different functional groups at the 2 and 7 positions. For instance, the more reactive C-I bond can be selectively coupled first, followed by a different coupling reaction at the C-Br bond. This orthogonal reactivity is crucial for the synthesis of well-defined, complex polymer architectures.

The xanthen-9-one core itself contributes to the electronic properties of the resulting polymers. Its electron-accepting nature can be utilized in the design of donor-acceptor (D-A) type conjugated polymers, which are known for their tunable band gaps and improved charge transport characteristics. The incorporation of the this compound unit can lead to polymers with low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, which is beneficial for n-type or ambipolar charge transport in organic field-effect transistors (OFETs).

Furthermore, the heavy atoms (bromine and iodine) can promote intersystem crossing, a property that can be exploited in the design of materials for organic light-emitting diodes (OLEDs), particularly in the context of phosphorescent or thermally activated delayed fluorescence (TADF) emitters.

Table 1: Potential Properties of Conjugated Polymers Incorporating this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Charge Transport | n-type or ambipolar | Electron-deficient xanthen-9-one core lowers the LUMO energy level. |

| Band Gap | Tunable | Can be controlled by the choice of co-monomers in D-A polymers. |

| Intersystem Crossing | Enhanced | Heavy atom effect from bromine and iodine can facilitate triplet exciton formation. |

| Morphology | Potentially ordered | The rigid and planar nature of the xanthen-9-one unit can promote polymer chain packing. |

Development of Fluorescent Dyes and Probes for Material Science Applications (focus on photophysical mechanism)

The xanthen-9-one scaffold is a well-established fluorophore, and the introduction of bromo and iodo substituents in this compound provides a platform for the development of novel fluorescent dyes and probes with tailored photophysical properties. The heavy atom effect of bromine and iodine can influence the fluorescence quantum yield and lifetime. While heavy atoms often quench fluorescence by promoting intersystem crossing to the triplet state, this property can be harnessed in specific applications such as photodynamic therapy or for the development of phosphorescent probes.

The photophysical mechanism of fluorescent probes based on this scaffold can be modulated by further functionalization at the bromo and iodo positions. For instance, attaching an electron-donating group can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation. In such a system, the xanthen-9-one core acts as the acceptor and the substituent as the donor. The emission wavelength and intensity of ICT-based dyes are often sensitive to the polarity of their environment, making them useful as probes for material properties.

Another important mechanism is Photoinduced Electron Transfer (PET). A receptor unit can be attached to the this compound fluorophore. In the absence of an analyte, the receptor can quench the fluorescence of the fluorophore through PET. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. The efficiency of PET quenching can be fine-tuned by the electronic properties of the halogen substituents.

Formation of Self-Assembled Supramolecular Architectures (e.g., liquid crystals, organic frameworks)

The rigid and planar structure of this compound makes it an excellent building block for the construction of self-assembled supramolecular architectures. The presence of halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined structures. The iodine atom, in particular, is a strong halogen bond donor.

This can be utilized to form liquid crystals, where the molecules align in a specific orientation. By attaching long alkyl chains to the this compound core, for example, through ether or ester linkages, calamitic (rod-like) liquid crystals can be designed. The halogen bonding between the iodo and bromo substituents and electron-rich atoms on neighboring molecules can enhance the stability and ordering of the liquid crystalline phases.

Furthermore, this compound can serve as a linker in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bromo and iodo groups can be converted to other functional groups, such as carboxylic acids or boronic esters, which can then coordinate with metal ions or undergo self-condensation to form porous framework materials. The inherent photophysical properties of the xanthen-9-one unit can be retained within these frameworks, leading to materials with applications in sensing, catalysis, or gas storage.

Scaffold for Multi-Responsive Chemosensors

The this compound scaffold provides a robust platform for the design of multi-responsive chemosensors for the detection of ions and small molecules. The bromo and iodo substituents serve as convenient handles for the introduction of specific recognition units, while the xanthen-9-one core acts as the signaling unit.

Design Principles for Ion or Small Molecule Detection (focus on chemical recognition mechanisms)

The design of chemosensors based on this compound involves the covalent attachment of a receptor moiety that can selectively bind to the target analyte. The choice of the receptor determines the selectivity of the sensor. For example, a crown ether or aza-crown ether can be introduced to recognize specific metal cations, while a urea or thiourea group can be used to bind anions through hydrogen bonding.

The chemical recognition mechanism relies on the specific interaction between the receptor and the analyte. This interaction can be based on:

Coordination bonding: For the detection of metal ions, the receptor can contain donor atoms like nitrogen, oxygen, or sulfur that coordinate to the metal center.

Hydrogen bonding: For the detection of anions or neutral molecules like sugars, the receptor can have hydrogen bond donor or acceptor sites.

Host-guest interactions: The receptor can be a macrocyclic compound that encapsulates the analyte within its cavity.

The bromo and iodo positions on the xanthen-9-one scaffold allow for the introduction of two different receptor units, potentially leading to a multi-responsive sensor that can detect more than one analyte or a sensor with enhanced selectivity through cooperative binding.

Fluorescence-Based Sensing Mechanisms (e.g., PET, FRET, ICT, ESIPT)

The change in the fluorescence properties of the this compound scaffold upon analyte binding is the basis for its use in chemosensors. Several fluorescence-based sensing mechanisms can be employed:

Photoinduced Electron Transfer (PET): As mentioned earlier, a receptor with a readily available lone pair of electrons can quench the fluorescence of the xanthen-9-one fluorophore. Binding of a cation to the receptor lowers the energy of the lone pair, suppressing the PET process and restoring fluorescence.

Förster Resonance Energy Transfer (FRET): A FRET-based sensor can be designed by attaching an acceptor fluorophore to the this compound donor fluorophore. In the absence of the analyte, the two fluorophores are held in close proximity, and FRET occurs. Analyte binding can cause a conformational change that increases the distance between the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence.

Intramolecular Charge Transfer (ICT): The electronic properties of the xanthen-9-one core can be modulated by the binding of an analyte to a receptor attached to it. This can alter the energy of the ICT state, resulting in a shift in the emission wavelength (ratiometric sensing) or a change in the fluorescence intensity.

Excited-State Intramolecular Proton Transfer (ESIPT): If a proton-donating group and a proton-accepting group are present in the vicinity of the xanthen-9-one core, ESIPT can occur, leading to a large Stokes shift. The binding of an analyte can interfere with the ESIPT process, causing a change in the fluorescence signal.

Table 2: Comparison of Fluorescence-Based Sensing Mechanisms

| Mechanism | Principle | Typical Response |

|---|---|---|

| PET | Analyte-modulated electron transfer from receptor to fluorophore. | Fluorescence "turn-on" or "turn-off". |

| FRET | Analyte-induced change in distance between donor and acceptor fluorophores. | Ratiometric change in donor and acceptor emission. |

| ICT | Analyte binding alters the electron-donating or -withdrawing nature of a substituent. | Shift in emission wavelength and/or change in intensity. |

| ESIPT | Analyte interaction with proton transfer pathway. | Change in the intensity of the two emission bands (normal and tautomer). |

Chromogenic Sensing Mechanisms and Signal Transduction

The application of this compound in the design of chromogenic sensors is predicated on the modulation of its electronic properties upon interaction with specific analytes. The inherent π-conjugated system of the xanthenone core is sensitive to external stimuli, and the bromo and iodo substituents can influence this sensitivity through both electronic and steric effects.

Signal Transduction Pathways:

Analyte-Induced Perturbation of Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the halogen atoms, coupled with the electron-donating ether linkage in the xanthenone backbone, can establish a ground-state ICT character. The binding of an analyte to a recognition moiety appended to the xanthenone scaffold can perturb this ICT process, leading to a noticeable change in the absorption spectrum and a visible color change. For instance, interaction with a metal ion could alter the electron density distribution across the molecule, thereby shifting the absorption maxima.

Modulation of π-π Stacking Interactions: The presence of the large, polarizable iodine atom can promote specific intermolecular interactions, including halogen bonding and π-π stacking. In a sensor ensemble, the binding of an analyte can disrupt or enhance these interactions, leading to a change in the aggregation state of the sensor molecules and a corresponding colorimetric response.

Analyte-Specific Chemical Reactions: The differential reactivity of the C-Br and C-I bonds can be exploited for designing reaction-based sensors. For example, a palladium-catalyzed cross-coupling reaction at the more reactive C-I bond in the presence of a specific analyte could lead to the formation of a new, colored species.

Table 1: Potential Chromogenic Sensing Parameters for this compound Derivatives

| Analyte Class | Proposed Sensing Mechanism | Potential Color Change |

| Metal Cations | Coordination-induced ICT modulation | Colorless to Yellow/Red |

| Anions | Halogen bonding interactions | Shift in absorption wavelength |

| Thiols | Nucleophilic aromatic substitution at C-I | Colorless to Blue/Green |

Building Block in Catalyst Design and Development

The rigid xanthenone scaffold and the presence of versatile halogen functional groups make this compound a promising platform for the development of novel catalysts.

The design of ligands is crucial for modulating the activity, selectivity, and stability of transition metal catalysts. The this compound core can be elaborated into sophisticated ligands through selective functionalization of the C-Br and C-I bonds.

Synthesis of Bidentate Ligands: Sequential cross-coupling reactions, first at the more reactive C-I bond and then at the C-Br bond, allow for the introduction of two different coordinating groups (e.g., phosphines, pyridines, or N-heterocyclic carbenes). This step-wise approach enables the synthesis of asymmetric bidentate ligands, which are highly valuable in enantioselective catalysis.

Modulation of Catalyst Properties: The electronic nature of the xanthenone backbone and the steric bulk introduced by the substituents can be fine-tuned to optimize the performance of the resulting metal complex. The inherent rigidity of the scaffold can also impart thermal stability to the catalyst.

Table 2: Potential Applications of this compound-Derived Ligands in Catalysis

| Catalytic Reaction | Coordinating Groups | Potential Metal Center |

| Suzuki-Miyaura Coupling | Phosphines | Palladium, Nickel |

| Heck Reaction | N-Heterocyclic Carbenes | Palladium, Rhodium |

| Asymmetric Hydrogenation | Chiral Phosphines | Rhodium, Iridium |

The xanthenone framework can also serve as a rigid core for the construction of purely organic catalysts. The defined spatial arrangement of functional groups attached to the scaffold can create a well-defined chiral environment for asymmetric transformations.

Bifunctional Catalysts: The C-Br and C-I bonds can be converted to various functional groups, such as amino, hydroxyl, or thiourea moieties, through nucleophilic substitution or cross-coupling reactions. The introduction of both a Brønsted acid and a Brønsted base onto the xanthenone scaffold can lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction.

Chiral Scaffolding: By introducing chiral auxiliaries or resolving racemic mixtures of functionalized xanthenones, enantiomerically pure organocatalysts can be prepared. The rigid nature of the xanthenone backbone helps in transmitting the chiral information effectively to the active site of the catalyst.

Probes for Mechanistic Chemical Biology Research

The unique photophysical and chemical properties of this compound make it a valuable tool for the development of probes to study biological processes at the molecular level, distinct from direct clinical or therapeutic applications.

Fluorescent probes are indispensable tools for studying enzyme kinetics and protein-protein interactions. nih.govnih.gov The xanthenone core is a well-known fluorophore, and its properties can be tailored by the introduction of halogen atoms. nih.gov

Heavy-Atom Effect: The presence of the heavy iodine atom can significantly influence the photophysical properties of the xanthenone fluorophore. Specifically, it can enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. This "heavy-atom effect" can be exploited to design probes with long-lived triplet states, which are useful in applications such as time-resolved fluorescence and photodynamic therapy research. nih.govrsc.org

Turn-On/Turn-Off Probes: By attaching a quencher or a recognition group that modulates the fluorescence of the xanthenone core, enzyme-activated probes can be designed. For example, an enzyme-cleavable linker attached to the xanthenone could hold a quencher in close proximity, resulting in a "turn-off" state. Enzymatic cleavage would release the quencher, leading to a "turn-on" of fluorescence, allowing for the real-time monitoring of enzyme activity.

Table 3: Photophysical Properties of Halogenated Fluorophores Relevant to Probe Design

| Property | Influence of Bromine | Influence of Iodine |

| Fluorescence Quantum Yield | Decrease | Significant Decrease |

| Intersystem Crossing Rate | Increase | Significant Increase |

| Phosphorescence | Potential for room temperature phosphorescence | Enhanced Phosphorescence |

Photoaffinity labeling is a powerful technique to identify the binding partners of small molecules within a complex biological system. nih.govwikipedia.org This method relies on a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby molecules.

Photoreactive C-I Bond: The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation to generate a highly reactive aryl radical. This radical can then form a covalent bond with amino acid residues in the binding pocket of a target protein.

Mechanism of Labeling: A molecule of this compound, or a derivative designed to bind to a specific protein, would first non-covalently associate with its target. Subsequent irradiation with UV light would cleave the C-I bond, generating an aryl radical on the xanthenone scaffold. This radical would then rapidly react with a nearby amino acid side chain (e.g., C-H bond insertion), resulting in a stable covalent linkage. The bromo substituent can serve as a handle for further derivatization, such as the attachment of a reporter tag (e.g., biotin or a fluorophore) for subsequent detection and identification of the labeled protein.

This focused exploration of this compound highlights its significant potential as a versatile molecular scaffold in the frontier of materials science and chemical biology. The distinct and tunable properties imparted by its unique halogenation pattern open avenues for the rational design of novel sensors, catalysts, and biological probes.

Role in Advanced Energy Conversion and Storage Systems

The strategic placement of electron-withdrawing bromine and iodine atoms on the electron-rich xanthen-9-one framework is anticipated to fine-tune the electronic and photophysical properties of the molecule. This functionalization is key to its potential utility in energy-related applications, influencing factors such as light absorption, charge transport, and electrochemical stability.

In the field of solar energy, organic compounds are crucial as photosensitizers in dye-sensitized solar cells (DSSCs) and as components of the active layer in organic photovoltaics (OPVs). The performance of these devices is intimately linked to the molecular structure of the organic materials used.

For this compound, the xanthen-9-one core provides a rigid and planar backbone. This rigidity is beneficial for forming well-ordered molecular packings in the solid state, which can facilitate efficient charge transport. The extended π-conjugation of the xanthen-9-one system is expected to lead to strong absorption of light in the visible spectrum, a prerequisite for any effective photovoltaic material.

Furthermore, the presence of heavy atoms like iodine can promote intersystem crossing, a phenomenon that can be harnessed in specific types of solar cells. While often associated with efficiency losses in fluorescence-based devices, in some photovoltaic architectures, the generation of triplet excitons can be beneficial.

The structural contributions of this compound to the efficiency of solar cells can be summarized in the following table:

| Molecular Feature | Potential Contribution to Solar Cell Efficiency |

| Xanthen-9-one Core | Provides a rigid, planar structure for ordered molecular packing and efficient charge transport. The conjugated system allows for strong light absorption. |

| Bromo and Iodo Substituents | Act as electron-withdrawing groups to tune HOMO/LUMO energy levels, potentially increasing the open-circuit voltage. Can influence intermolecular interactions and solid-state packing. |

| Heavy Atom Effect (Iodine) | May promote the formation of triplet excitons, which could be beneficial in certain device architectures. |

Organic redox flow batteries (ORFBs) are a promising technology for large-scale energy storage, and their performance is highly dependent on the properties of the organic redox-active materials. These materials, known as anolytes and catholytes, must exhibit reversible redox behavior, high solubility, and long-term stability.

The xanthen-9-one core, with its carbonyl group, can potentially undergo reversible redox reactions, making it a candidate for use in ORFBs. The electrochemical properties of such a molecule can be significantly modified by the introduction of substituents. The bromo and iodo groups on the 2- and 7-positions of the xanthen-9-one ring would influence the redox potential of the molecule. Their electron-withdrawing nature would likely make the reduction of the carbonyl group more favorable, thus increasing the redox potential. This tunability is crucial for designing batteries with a high cell voltage.

For a molecule to be effective in a redox flow battery, it must be soluble in the electrolyte, which is often an aqueous or organic solvent. The solubility of this compound would need to be assessed and potentially enhanced through further chemical modification, such as the introduction of solubilizing groups.

The potential role of this compound as a component in organic redox flow batteries is outlined in the table below:

| Property | Relevance to Organic Redox Flow Batteries |

| Redox-Active Core | The xanthen-9-one structure with its carbonyl group can potentially undergo reversible electrochemical reactions. |

| Electrochemical Potential Tuning | The bromo and iodo substituents are expected to increase the redox potential, which could lead to a higher cell voltage. |

| Chemical Stability | The aromatic nature of the xanthen-9-one core suggests good chemical stability, which is important for long-term battery performance. |

| Solubility | The solubility of the compound in a suitable electrolyte would be a critical factor for its practical application and may require further functionalization. |

Future Research Directions and Emerging Challenges in 2 Bromo 7 Iodo 9h Xanthen 9 One Chemistry

Development of More Efficient, Selective, and Environmentally Sustainable Synthetic Routes

The synthesis of specifically di-halogenated xanthenones like 2-bromo-7-iodo-9H-xanthen-9-one presents a considerable challenge. Current synthetic strategies for halogenated xanthones often involve multi-step procedures that may lack regioselectivity and employ harsh reaction conditions. Future research should focus on the development of more streamlined and sustainable synthetic methods.

A promising approach would be the adoption of a modular strategy, which would allow for the convergent assembly of the xanthenone core with predetermined halogenation patterns. researchgate.netnih.gov This could involve the coupling of appropriately substituted phenols and benzoic acids or a divergent strategy starting from a common precursor. researchgate.netnih.gov Furthermore, the use of modern synthetic techniques such as continuous flow chemistry could offer significant advantages for halogenation reactions, which are often rapid and exothermic. rsc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters, enhancing safety and selectivity, which is crucial when dealing with reactive halogenating agents. rsc.orgresearchgate.net

Moreover, exploring greener synthetic methods is paramount. This includes the use of less toxic reagents and solvents, as well as catalytic systems that can be recycled and reused. For instance, iodine or ammonium iodide have been shown to catalyze the monobromination of electron-rich aromatic compounds, suggesting the potential for developing more environmentally benign halogenation protocols. researchgate.net

| Synthetic Strategy | Advantages | Potential Challenges |

| Modular Synthesis | High convergence and control over substitution patterns. | Availability of suitably functionalized starting materials. |

| Divergent Synthesis | Access to multiple analogues from a common intermediate. | Regioselectivity in the halogenation steps. |

| Continuous Flow Chemistry | Enhanced safety, precise control, and scalability. rsc.orgresearchgate.net | Initial setup costs and optimization of flow parameters. |

| Green Chemistry Approaches | Reduced environmental impact and increased safety. | Catalyst stability and efficiency with di-halogenated substrates. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The presence of both bromine and iodine on the xanthenone scaffold opens up a vast landscape for exploring novel chemical transformations. The differential reactivity of the C-Br and C-I bonds is a key feature that can be exploited for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions than the C-Br bond. This allows for sequential couplings, where the iodine is displaced first, followed by a different coupling at the bromine position.

Future research could delve into a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents at the 2- and 7-positions. Another intriguing area of exploration is the "halogen dance" reaction, a base-catalyzed halogen migration that has been observed in various heterocyclic systems. rsc.orgdocumentsdelivered.com Investigating the potential for a halogen dance on the this compound scaffold could lead to the synthesis of novel, previously inaccessible isomers.

Furthermore, the reactivity of the carbonyl group in the xanthenone core can be explored in conjunction with the halogen substituents. For instance, reactions at the carbonyl, followed by subsequent manipulations of the halogen atoms, could lead to the synthesis of highly complex, three-dimensional molecules.

Advancements in Computational Modeling for Predictive Chemistry and Rational Materials Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density functional theory (DFT) calculations can be employed to predict a variety of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. rsc.org Such calculations can help in understanding the regioselectivity of chemical reactions and in predicting the outcome of electrophilic aromatic substitutions. acs.org

Specifically for this compound, computational models can be used to:

Predict Reactivity: Calculate the relative activation barriers for the cleavage of the C-Br and C-I bonds in various reactions, thus guiding the design of selective synthetic strategies.

Model Non-Covalent Interactions: Investigate the strength and directionality of halogen bonding and other non-covalent interactions involving the bromine and iodine atoms. This is crucial for the rational design of self-assembling materials and crystal engineering. rsc.orgnih.gov

Simulate Spectroscopic Properties: Predict NMR, UV-Vis, and fluorescence spectra to aid in the characterization of new derivatives and to understand their photophysical properties.